molecular formula C24H39NO3S B238420 Geranylgeranylcysteine methyl ester CAS No. 130413-80-8

Geranylgeranylcysteine methyl ester

Cat. No. B238420
M. Wt: 421.6 g/mol
InChI Key: ZNBOHOMJUHCPNY-YXJPSSCMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Geranylgeranylcysteine methyl ester (GGCME) is a compound that has gained attention in recent years due to its potential therapeutic applications. It is a synthetic derivative of geranylgeranyl pyrophosphate, a molecule involved in the post-translational modification of proteins. GGCME has been shown to have various biochemical and physiological effects, making it a promising candidate for future research.

Mechanism Of Action

The mechanism of action of Geranylgeranylcysteine methyl ester is not fully understood, but it is thought to involve the inhibition of protein prenylation. Prenylation is a post-translational modification that involves the addition of a lipid molecule to a protein, which is necessary for its proper function. Geranylgeranylcysteine methyl ester may inhibit this process, leading to the disruption of cellular processes that rely on prenylated proteins.

Biochemical And Physiological Effects

Geranylgeranylcysteine methyl ester has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, which are molecules involved in the immune response. It has also been shown to inhibit the activity of certain enzymes involved in cellular processes such as cell proliferation and migration.

Advantages And Limitations For Lab Experiments

Geranylgeranylcysteine methyl ester has several advantages for lab experiments. It is a synthetic compound, which means it can be produced in large quantities and with high purity. It is also relatively stable and can be stored for long periods of time. However, there are also limitations to its use in lab experiments. Its mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental settings. Additionally, it may have off-target effects that could complicate data interpretation.

Future Directions

There are several future directions for research on Geranylgeranylcysteine methyl ester. One area of interest is its potential as an anti-cancer agent. Further studies are needed to determine its efficacy in vivo and to identify the specific mechanisms by which it inhibits cancer cell growth. Another area of interest is its potential as a treatment for inflammatory diseases. Additional studies are needed to determine its safety and efficacy in humans, as well as to identify the specific inflammatory pathways that it targets.
In conclusion, Geranylgeranylcysteine methyl ester is a promising compound that has potential therapeutic applications in various areas of research. Its mechanism of action is not fully understood, but it has been shown to have various biochemical and physiological effects. Further studies are needed to determine its safety and efficacy in humans, as well as to identify its specific mechanisms of action in different experimental settings.

Synthesis Methods

Geranylgeranylcysteine methyl ester can be synthesized through a series of chemical reactions involving geranylgeranyl pyrophosphate and cysteine methyl ester. The process involves the use of various reagents and solvents, and requires careful monitoring of reaction conditions to ensure the desired product is obtained.

Scientific Research Applications

Geranylgeranylcysteine methyl ester has been studied for its potential therapeutic applications in various areas of research. It has been shown to have anti-inflammatory properties, making it a candidate for the treatment of inflammatory diseases such as arthritis. It has also been studied for its potential as an anti-cancer agent, as it has been shown to inhibit the growth of cancer cells in vitro.

properties

CAS RN

130413-80-8

Product Name

Geranylgeranylcysteine methyl ester

Molecular Formula

C24H39NO3S

Molecular Weight

421.6 g/mol

IUPAC Name

methyl (2R)-3-sulfanyl-2-[[(2E,6E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenoyl]amino]propanoate

InChI

InChI=1S/C24H39NO3S/c1-18(2)10-7-11-19(3)12-8-13-20(4)14-9-15-21(5)16-23(26)25-22(17-29)24(27)28-6/h10,12,14,16,22,29H,7-9,11,13,15,17H2,1-6H3,(H,25,26)/b19-12+,20-14+,21-16+/t22-/m0/s1

InChI Key

ZNBOHOMJUHCPNY-YXJPSSCMSA-N

Isomeric SMILES

CC(=CCC/C(=C/CC/C(=C/CC/C(=C/C(=O)N[C@@H](CS)C(=O)OC)/C)/C)/C)C

SMILES

CC(=CCCC(=CCCC(=CCCC(=CC(=O)NC(CS)C(=O)OC)C)C)C)C

Canonical SMILES

CC(=CCCC(=CCCC(=CCCC(=CC(=O)NC(CS)C(=O)OC)C)C)C)C

synonyms

geranylgeranylcysteine methyl ester
GG-cysteine ME

Origin of Product

United States

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